4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol
Description
The compound 4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol is a biphenyl-derived diol featuring methyl substituents at positions 4, 4a(2), 6, and 6a(2), along with hydroxyl groups at positions 2 and 2a(2). This substitution pattern creates a sterically hindered and electronically distinct framework, making it a candidate for applications in asymmetric catalysis, polymer chemistry, or antioxidant studies .
Properties
CAS No. |
20291-66-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(2-hydroxy-4,6-dimethylphenyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8,17-18H,1-4H3 |
InChI Key |
PZVOOXOMADTHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Mechanism of Para-Selective Dimerization
The industrial synthesis of biphenyl diols often begins with para-selective oxidative coupling of 2,6-dialkylphenol precursors. For 4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol, this involves 2,6-dimethylphenol as the starting material. The reaction proceeds via a radical-mediated pathway, where oxidation generates phenoxyl radicals that dimerize at the para positions. Hyperacids such as perchloric acid (HClO₄) or periodic acid (H₅IO₆) act as catalysts, with N,N-dimethylformamide (DMF) as the solvent.
Critical Reaction Parameters:
- Temperature: 70–90°C (optimal para-selectivity at 80°C).
- Acid Concentration: 30–40% aqueous hyperacid solutions ensure efficient radical generation without over-oxidation.
- Stoichiometry: A 1:0.5–1 molar ratio of phenol to hyperacid minimizes side products like polyphenylene ethers.
This method achieves >90% conversion to the intermediate diquinone, 3,3',5,5'-tetramethyl-4,4'-biphenyldiquinone, within 1 hour.
Two-Step Oxidation-Reduction Synthesis
Step 1: Oxidation to Biphenyldiquinone
The first step involves oxidizing 2,6-dimethylphenol in DMF at 70–90°C with hyperacids. For example, 30 g of 2,6-dimethylphenol in 50 g DMF reacts with 140 g of 30% HClO₄ to yield 3,3',5,5'-tetramethyl-4,4'-biphenyldiquinone. The exothermic reaction generates bubbles, signaling radical formation, and precipitates the diquinone upon cooling. Purification via NaOH washing removes unreacted acid and phenolic byproducts.
Step 2: Reduction to Biphenyldiol
The diquinone intermediate is reduced to the target diol using inorganic agents like sodium dithionite (Na₂S₂O₄) in ethanol. A representative procedure dissolves 20 g diquinone in 100 mL ethanol at 70°C, followed by addition of 30 g Na₂S₂O₄ and 20 mL water. After 1 hour, cooling precipitates the diol, which is vacuum-dried at 50°C.
Yield and Purity:
- Step 1: 90% yield (diquinone).
- Step 2: 95% yield (diol).
- Purity: >98% by ¹H-NMR (CDCl₃: δ 7.15–7.25 ppm aromatic protons, δ 2.25–2.30 ppm methyl groups).
Alternative Synthetic Routes
Dealkylation of Bulky Precursors
Industrial protocols for 4,4'-biphenol synthesis use 2,6-di-tert-butylphenol to enforce para-coupling, followed by high-temperature dealkylation. Adapting this method for tetramethyl derivatives would require tert-butyl groups, which are later removed via pyrolysis or acid treatment. However, this route introduces complexity in managing dealkylation side reactions.
Reaction Optimization and Scalability
Solvent and Catalytic Systems
- DMF vs. Alternative Solvents: DMF ensures homogeneity during oxidation but poses challenges in recycling. Patents suggest trifluorotoluene or 2-methyl-THF as greener alternatives.
- Catalyst Loading: Reducing hyperacid use from 1.0 to 0.5 equivalents decreases corrosion risks without sacrificing yield.
Industrial-Scale Considerations
- Continuous Flow Reactors: Pilot studies indicate that continuous oxidation in microreactors enhances heat dissipation, reducing diquinone degradation.
- Waste Management: Neutralization of hyperacid waste with NaOH generates sodium perchlorate, requiring specialized disposal.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC: Reverse-phase C18 columns (acetonitrile/water) resolve diol from mono- and tri-hydroxylated byproducts.
- Melting Point: 245–247°C (lit. 250°C), with deviations indicating residual solvents.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Oxidative Coupling | 90% | >98% | High | Moderate |
| Two-Step Oxidation | 85–95% | 95–98% | Moderate | Low |
| Asymmetric Epoxidation | 60–70% | >99% | Low | High |
Chemical Reactions Analysis
3,3’,5,5’-Tetramethyl-2,2’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using different oxidizing agents to form quinones.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Coupling Reactions: The compound is often used in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
3,3’,5,5’-Tetramethyl-2,2’-biphenol has a wide range of applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and pharmaceutical applications.
Mechanism of Action
The mechanism by which 3,3’,5,5’-tetramethyl-2,2’-biphenol exerts its effects is primarily through its role as a ligand. The methyl groups on the biphenyl core enhance the compound’s ability to stabilize transition metal complexes, facilitating various catalytic processes. The hyperconjugation of the methyl groups with the aromatic system increases the dispersion interaction surface, improving the enantioselective properties of the entire complex .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol with structurally related biphenyl diols, focusing on substituent positions and functional groups:
Key Observations :
Electronic Effects : Hydroxyl groups at 2,2a(2) positions may form intramolecular hydrogen bonds, stabilizing specific conformations. This contrasts with 4,4'-dihydroxy analogs (e.g., BPA derivatives), where hydroxyls are para-substituted and more reactive .
Functionalization Potential: Unlike allyl- or methoxy-substituted analogs, the target compound lacks additional functional groups (e.g., allyl in or methoxy in ), limiting its utility in post-synthetic modifications but simplifying purification.
Spectroscopic and Physicochemical Data
While direct data for the target compound are unavailable, insights can be drawn from related structures:
- NMR Shifts : In 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol, methyl protons resonate at δ 2.25–2.30 ppm (¹H NMR), and hydroxyl protons appear as broad singlets at δ 5.10–5.30 ppm . The target compound’s methyl groups may show similar shifts, but altered coupling patterns due to axial vs. equatorial positioning.
- Thermal Stability : Hexamethyl-terphenyl diols (e.g., ) exhibit decomposition temperatures >300°C, suggesting the target compound may share high thermal resistance due to its methyl shielding.
Biological Activity
4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 250.35 g/mol
- CAS Number : 20637-10-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of research include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in managing inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against certain bacterial strains, although further research is needed to understand its full antimicrobial spectrum.
The mechanisms by which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and oxidative stress response.
- Interaction with Cellular Receptors : It has been suggested that the compound interacts with specific receptors that mediate antioxidant and anti-inflammatory responses.
Case Study 1: Antioxidant Activity in Cellular Models
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a dose-dependent reduction in free radical levels compared to control groups. The compound's efficacy was comparable to established antioxidants like ascorbic acid.
| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 60 | 65 |
| 100 | 85 | 90 |
Case Study 2: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of the compound on lipopolysaccharide (LPS)-induced macrophages, it was found to significantly reduce the production of TNF-alpha and IL-6. The results suggest that the compound may inhibit NF-kB signaling pathways.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1200 | 800 |
| LPS | 2500 | 1500 |
| Compound + LPS | 800 | 400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
